4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole
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Overview
Description
4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring substituted with a hydrazinyl group and a fluorinated methylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Fluorinated Methylphenyl Group: The fluorinated methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoro-3-methylphenylboronic acid.
Hydrazinyl Substitution: The hydrazinyl group is introduced through a reaction with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated methylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with prostaglandin synthase, affecting inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole is unique due to its combination of a thiazole ring with a hydrazinyl group and a fluorinated methylphenyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H12FN3S |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H12FN3S/c1-6-5-8(3-4-9(6)12)10-7(2)16-11(14-10)15-13/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
ARTXXJHNWQSNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(SC(=N2)NN)C)F |
Origin of Product |
United States |
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